molecular formula C8H9NO5S B2782572 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid CAS No. 1008023-63-9

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid

Cat. No.: B2782572
CAS No.: 1008023-63-9
M. Wt: 231.22
InChI Key: GGRNQYLYTAMESX-UHFFFAOYSA-N
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Description

5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrrolothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid typically involves multiple steps, starting with the construction of the pyrrolothiazole core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medicinal applications of this compound include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share a similar heterocyclic structure and are often used in drug development.

  • Thiazole derivatives: These compounds also contain a thiazole ring and are known for their biological activity.

  • Pyrrolo[2,1-b]thiazole derivatives:

Uniqueness: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid stands out due to its specific substitution pattern and the presence of both carboxylic acid groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c10-5-1-2-8(7(13)14)9(5)4(3-15-8)6(11)12/h4H,1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRNQYLYTAMESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C(CS2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008023-63-9
Record name 5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3,7a-dicarboxylic acid
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